molecular formula C17H21N3O2 B6487799 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286720-13-5

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B6487799
CAS No.: 1286720-13-5
M. Wt: 299.37 g/mol
InChI Key: JNWNCUVKWQSRMW-UHFFFAOYSA-N
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Description

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzoyl group and a pyrazolylmethyl group

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-11-7-14(8-12-19)13-20-10-4-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWNCUVKWQSRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the piperidine ring with 2-methoxybenzoyl chloride under basic conditions.

    Attachment of the Pyrazolylmethyl Group: The final step involves the alkylation of the piperidine ring with a pyrazolylmethyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted pyrazolylmethyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of piperidine derivatives, characterized by the presence of a methoxybenzoyl group and a pyrazole moiety. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2, with a molecular weight of approximately 288.35 Da. The structure facilitates interactions with various biological targets, making it a candidate for further research in pharmacology.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies on pyrazolone derivatives have demonstrated their ability to inhibit sirtuins, which are involved in cancer cell proliferation and survival. In vitro assays have shown that certain pyrazolone derivatives can selectively inhibit SIRT1 and SIRT2, leading to reduced viability of cancer cell lines .

Table 1: Sirtuin Inhibition by Pyrazolone Derivatives

CompoundSIRT1 (% inhibition)SIRT2 (% inhibition)
Cambinol5446
Pyrazolone A5827
Pyrazolone B6673

Neuroprotective Effects

Recent studies suggest that piperidine derivatives may possess neuroprotective effects, particularly against neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells . The specific structure of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine may enhance its efficacy in this regard.

Glycine Transporter Inhibition

The compound has been investigated as a potential inhibitor of glycine transporters (GlyT), which play a crucial role in neurotransmission and are implicated in various psychiatric disorders. By inhibiting GlyT, the compound could enhance glycine levels in the synaptic cleft, potentially leading to therapeutic benefits in conditions such as schizophrenia .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of piperidine and pyrazole derivatives:

  • Study on Antitumor Activity : A study published in Cancer Research demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on Burkitt lymphoma cells, suggesting a mechanism involving sirtuin inhibition .
  • Neuroprotective Study : Research published in Neuroscience Letters highlighted the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage, indicating a potential application for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxybenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine
  • 1-(2-methoxybenzoyl)-4-[(1H-triazol-1-yl)methyl]piperidine
  • 1-(2-methoxybenzoyl)-4-[(1H-tetrazol-1-yl)methyl]piperidine

Uniqueness

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of the pyrazolylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(2-Methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 304.37 g/mol
  • LogP : 2.15 (indicating moderate lipophilicity)
  • Polar Surface Area : 60 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptotic signaling and interference with cell cycle progression .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. It disrupts bacterial cell membranes and inhibits the growth of pathogenic bacteria, making it a candidate for further development in treating infections .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Anticancer Studies

A study evaluated the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity, particularly when combined with standard chemotherapy agents like doxorubicin. This combination led to enhanced apoptosis rates compared to either treatment alone .

Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and subsequent cell lysis, supporting its potential application as an antimicrobial agent .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus, E. coli
Anti-inflammatoryReduces NO and TNF-α production

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